8-Bromo-1-fluorophenazine

Description

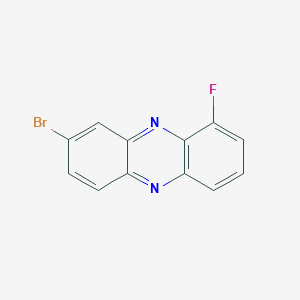

8-Bromo-1-fluorophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine class. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The molecular formula of this compound is C12H6BrFN2, and it has a molecular weight of 277.09 g/mol .

Properties

IUPAC Name |

8-bromo-1-fluorophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFLBGBRCUPJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-fluorophenazine can be achieved through various methods, including the Wohl-Aue reaction, which involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone . Another common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenazine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-fluorophenazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The phenazine ring can be oxidized or reduced to form different derivatives with varying biological activities.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenazine ring.

Major Products Formed

The major products formed from these reactions include various substituted phenazines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-1-fluorophenazine is being investigated for its antimicrobial and antitumor properties . The compound exhibits potential as a lead structure for developing new therapeutic agents against various diseases, including cancer and bacterial infections.

Key Findings:

- Antitumor Activity : Research indicates that phenazine derivatives can inhibit tumor growth in various cancer cell lines. Specifically, studies have shown that compounds similar to this compound can selectively target cancer cells while sparing normal cells .

- Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, suggesting its utility in treating infections caused by resistant bacteria .

Biochemistry

In biochemical studies, this compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.

Mechanisms of Action:

- Enzyme Interaction : The compound has been shown to affect cytochrome P450 enzymes, crucial for drug metabolism . This interaction may lead to altered pharmacokinetics of co-administered drugs.

- Cellular Effects : It influences heart muscle cells by exerting positive inotropic effects, which could have implications for cardiovascular therapies .

Industrial Applications

Due to its stable chemical structure, this compound is also explored for use in the development of dyes and pigments. Its ability to form stable compounds makes it suitable for various applications in the chemical industry.

Data Tables

The following table summarizes key biological activities and findings related to this compound:

| Application Area | Activity Type | Observations |

|---|---|---|

| Medicinal Chemistry | Antitumor | Selective inhibition of tumor cell proliferation |

| Antimicrobial | Effective against resistant bacterial strains | |

| Biochemistry | Enzyme Interaction | Modulates cytochrome P450 activity |

| Cellular Effects | Positive inotropic effect on heart muscle cells | |

| Industrial Applications | Dye and Pigment Development | Stable chemical structure suitable for industrial use |

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of phenazine derivatives similar to this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer models.

Case Study 2: Antimicrobial Efficacy

Research involving the synthesis of phenazine derivatives showed that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus. The structure–activity relationship indicated that modifications enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of 8-Bromo-1-fluorophenazine involves its interaction with cellular components, leading to the disruption of essential biological processes. It can intercalate into DNA, inhibiting DNA replication and transcription, which is crucial for its antimicrobial and antitumor activities. The compound also generates reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-7-fluorophenazine

- 7-Bromo-1-fluorophenazine

- 8-Chloro-1-fluorophenazine

- 2-Fluoro-7-chlorophenazine

Uniqueness

8-Bromo-1-fluorophenazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other phenazine derivatives. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization .

Biological Activity

8-Bromo-1-fluorophenazine is a phenazine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and as a modulator of cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound belongs to the phenazine family, characterized by a fused aromatic system. The presence of bromine and fluorine substituents at specific positions enhances its biological activity and solubility, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors and pathways:

- Inhibition of Discoidin Domain Receptor 2 (DDR2) : Research indicates that phenazines can inhibit DDR2, a receptor implicated in cancer progression and fibrotic diseases. Inhibition of DDR2 may lead to reduced tumor cell proliferation and migration, making it a potential target for cancer therapy .

- Antitumor Activity : Studies have demonstrated that phenazine derivatives exhibit significant antitumor effects. For instance, this compound has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in significant spheroid shrinkage and reduced viability, indicating its effectiveness as an antitumor agent .

- Fibrosis Models : In models of lung fibrosis, this compound inhibited the expression of collagen type I and MMP13, suggesting its role in mitigating fibrotic processes .

- Antimicrobial Studies : The compound has shown promising results against various bacterial strains, indicating its potential as an antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.